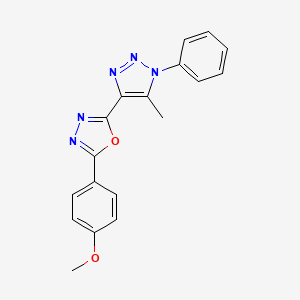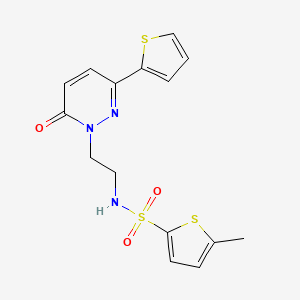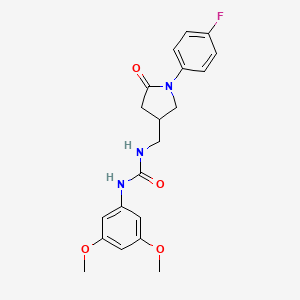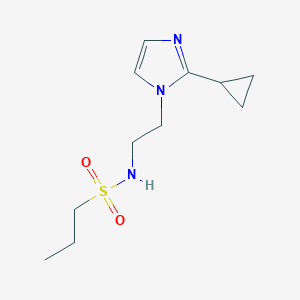![molecular formula C17H17N3O3 B2598194 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 844663-42-9](/img/structure/B2598194.png)
1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound used in scientific research for its potential applications in drug discovery and medicinal chemistry. It belongs to the class of pyridopyrimidines, which have shown therapeutic interest and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including “1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid”, involves various synthetic protocols . The exact synthesis route for this specific compound is not mentioned in the available literature.Molecular Structure Analysis
The molecular formula of “1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is C16H15N3O3 . The compound has a complex structure with a benzofuro[3,2-d]pyrimidin-4-yl group attached to a piperidine ring, which is further connected to a carboxylic acid group .Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is 297.31 g/mol . It has a topological polar surface area of 79.5 Ų and a complexity of 425 . Other physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique
Synthesis and Biological Activity
Heterocyclic Compound Synthesis
Research into novel heterocyclic compounds derived from related chemical structures has been a significant area of interest. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their potential as anti-inflammatory and analgesic agents. These compounds show significant activity as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Aurora Kinase Inhibition
Another area of research has been the development of inhibitors for Aurora kinases, which play a crucial role in cell division and have implications in cancer treatment. Compounds structurally related to the query have shown potential in this area (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
The synthesis of new pyridine derivatives and their in vitro antimicrobial activity have been explored, demonstrating variable and modest activity against bacteria and fungi. This suggests the potential for developing antimicrobial agents from structurally related compounds (Patel, Agravat, & Shaikh, 2011).
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
Research into the synthesis of oxindoles, which have significant pharmaceutical applications, has been conducted using palladium-catalyzed CH functionalization methods. This method represents a broader interest in developing efficient synthetic routes for complex molecules (Magano, Kiser, Shine, & Chen, 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-18-14-12-4-2-3-5-13(12)23-15(14)16(19-10)20-8-6-11(7-9-20)17(21)22/h2-5,11H,6-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGFZEYHISORSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCC(CC3)C(=O)O)OC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)
![N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine](/img/structure/B2598113.png)
![2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2598114.png)


![{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2598124.png)

![1-[(5-Methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2598128.png)




